Product packaging for X-Gluc(Cat. No.:)

X-Gluc

Cat. No.: B8132502
M. Wt: 539.8 g/mol
InChI Key: OMJGCRHKCXJGSX-ZSRZBWJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

X-Gluc, scientifically known as 5-Bromo-4-chloro-3-indolyl β-D-glucuronide, is a chromogenic substrate essential for detecting and quantifying β-glucuronidase (GUS) activity . This enzyme is encoded by the uidA (GUS) reporter gene, a stalwart in molecular and microbiological research since the late 1980s . Upon enzymatic cleavage by β-glucuronidase, this compound is hydrolyzed to yield glucuronic acid and an indoxyl derivative. This derivative subsequently undergoes an oxidative dimerization to form a deep blue, insoluble precipitate known as 5,5′-dibromo-4,4′-dichloro-indigo . This vivid colorimetric reaction allows for robust, histochemical localization of gene expression and bacterial presence. In plant molecular biology, this compound is the cornerstone of the GUS reporter system, used extensively to visualize the activity of cloned promoters and study gene expression patterns in transgenic plants . Its utility is enhanced by the high stability of the GUS enzyme and the sensitivity of the assay, which can detect low levels of expression . Concurrently, in microbiology and diagnostic research, this compound is employed for the specific detection of Escherichia coli and other β-glucuronidase-producing bacteria . This application is critical in areas such as food safety, water quality monitoring, and clinical microbiology . Recent advancements have also integrated this compound into innovative polymer-based biosensing platforms for the visual detection of bacterial enzymes in wound dressings and diagnostic devices . The product is offered as a high-purity, molecular biology grade compound. It is typically supplied as a cyclohexylammonium salt to enhance stability and is soluble in dimethylformamide (DMF) . For optimal performance, store the product desiccated at -20°C and protect it from light . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28BrClN2O8 B8132502 X-Gluc

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.C6H13N.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6;/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2;1H2/t9-,10-,11+,12-,14+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJGCRHKCXJGSX-ZSRZBWJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114162-64-0
Record name .beta.-D-Glucopyranosiduronic acid, 5-bromo-4-chloro-1H-indol-3-yl, compd. with cyclohexanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-D-Glucopyranosiduronic acid, 5-bromo-4-chloro-1H-indol-3-yl, compd. with cyclohexanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Enzymatic Hydrolysis and Chromogenic Reaction Mechanism of X Gluc

Substrate-Enzyme Interaction with β-Glucuronidase (GUS)

β-Glucuronidase (GUS) is an enzyme that catalyzes the hydrolysis of β-D-glucuronic acid conjugates. wikipedia.orgtakarabio.comresearchgate.net X-Gluc serves as a substrate for GUS due to the presence of a β-D-glucuronic acid moiety linked to a substituted indole (B1671886) ring. wikipedia.orgnih.gov The interaction between this compound and GUS is the initial and crucial step in the chromogenic reaction. researchgate.netkoyauniversity.orgresearchgate.net

Enzymatic Cleavage of the Glycosidic Bond

The core of the interaction lies in the enzymatic cleavage of the glycosidic bond that links the glucuronic acid to the indolyl group in the this compound molecule. wikipedia.orgduchefa-biochemie.com Glycosidic bonds are broken through hydrolysis, a process involving the addition of water across the bond, catalyzed by enzymes like glycoside hydrolases (glycosidases). khanacademy.orgsavemyexams.com In the case of this compound and GUS, the β-glycosidic bond is specifically targeted and cleaved by the β-glucuronidase enzyme. sigmaaldrich.comduchefa-biochemie.com This enzymatic hydrolysis releases the glucuronic acid molecule and a colorless intermediate, 5-bromo-4-chloro-3-hydroxyindole, also referred to as an indoxyl derivative. takarabio.comsigmaaldrich.comresearchgate.netmiamioh.eduThis compound.comresearchgate.net

Mechanism of Chromophore Formation

The colorless indoxyl derivative produced by enzymatic cleavage is not the final colored product. takarabio.comresearchgate.netmiamioh.eduThis compound.comresearchgate.net Chromophore formation occurs through subsequent chemical transformations of this intermediate. takarabio.commiamioh.eduThis compound.com

Production of the Indoxyl Derivative

Following the enzymatic hydrolysis of this compound by β-glucuronidase, the glycosidic bond is broken, releasing a molecule of glucuronic acid and the unstable indoxyl derivative, 5-bromo-4-chloro-3-hydroxyindole. takarabio.comsigmaaldrich.comresearchgate.netmiamioh.eduThis compound.comresearchgate.net This indoxyl derivative is initially colorless and water-soluble. researchgate.net

Oxidative Dimerization to Insoluble Blue Precipitate (Dichloro-dibromoindigo)

The colorless indoxyl derivative undergoes a spontaneous oxidative dimerization reaction. takarabio.comsigmaaldrich.comresearchgate.netmiamioh.eduThis compound.comresearchgate.net In the presence of oxygen, two molecules of the indoxyl derivative combine and are oxidized to form a dimer. takarabio.comresearchgate.netmiamioh.eduThis compound.comresearchgate.net This dimerization and oxidation process results in the formation of 5,5'-dibromo-4,4'-dichloroindigo, an intensely blue and insoluble compound. takarabio.comsigmaaldrich.comresearchgate.netresearchgate.net This blue precipitate is often referred to as dichloro-dibromoindigo or ClBr-indigo. researchgate.netkoyauniversity.orgsigmaaldrich.comduchefa-biochemie.com The insolubility of this indigo (B80030) dye is advantageous for histochemical localization, as it precipitates at the site of enzyme activity. takarabio.comsigmaaldrich.comresearchgate.netmiamioh.eduThis compound.com

Influence of Oxidation Catalysts on Color Development

The oxidative dimerization of the indoxyl derivative is stimulated by atmospheric oxygen. takarabio.comresearchgate.netmiamioh.eduThis compound.comresearchgate.net The rate of this dimerization and thus the speed and intensity of the blue color development can be enhanced by the inclusion of oxidation catalysts in the reaction mixture. takarabio.commiamioh.eduThis compound.comnih.govscribd.com A commonly used oxidation catalyst is a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide. takarabio.commiamioh.eduThis compound.com While color development can occur without added catalysts, their presence can accelerate the process. takarabio.commiamioh.eduThis compound.comnih.gov However, it is noted that localized peroxidases in biological samples might also enhance the apparent localization of glucuronidase activity even without added catalysts. takarabio.commiamioh.eduThis compound.com

This compound in β-Glucuronidase (GUS) Reporter Gene Systems

The GUS reporter system, utilizing this compound for detection, is a versatile tool in molecular biology and biochemistry. This compound.com It allows researchers to monitor gene activity qualitatively through visualization and, in some cases, quantitatively. wikipedia.orgbitesizebio.com

Monitoring Gene Expression Patterns in Diverse Biological Systems

This compound is used to visualize and quantify gene expression patterns by fusing the gus reporter gene to a gene of interest. This compound.com The resulting GUS activity serves as a proxy for the expression of the target gene. This compound.com This method is applicable in various biological systems, although its low endogenous activity in most plants makes it particularly valuable in plant molecular biology. ableweb.orgkoyauniversity.org The presence of the blue precipitate indicates where the gene has been actively expressed within tissues or cells. wikipedia.org

Analysis of Promoter Activity and Transcriptional Regulation

The GUS system with this compound is frequently employed to assess the strength and specificity of gene promoters and study transcriptional regulation. This compound.com By placing the gus reporter gene under the control of different promoters, researchers can measure GUS activity under various conditions to understand how promoters function and respond to regulatory factors. This compound.com Strong promoter activity leads to significant blue staining, while weaker activity results in less staining. wikipedia.org This allows for the mapping of cis-regulatory elements within promoter sequences. springernature.com

Assessment of Transfection and Transformation Efficiency

This compound is used as a substrate to assess the activity of the GUS reporter gene for monitoring transfection and transformation efficiency. This compound.com In gene-editing workflows, such as those involving CRISPR-Cas9 or TALEN, this compound can serve as a chromogenic substrate to visualize successful gene insertion by detecting blue staining in transformed tissues. pmarketresearch.com This provides a visual indication of which cells or tissues have successfully integrated the foreign DNA. This compound.comableweb.orgslideshare.net

Applications in Plant Molecular Biology and Genetic Engineering Research

The GUS reporter system, detected via this compound staining, is a cornerstone of plant molecular biology and genetic engineering research due to the general absence of endogenous GUS activity in plants. ableweb.orgkoyauniversity.orgbitesizebio.com

Visualization of Transgene Insertion and Expression in Plant Tissues

In plant genetic engineering, researchers rely on this compound to visualize successful gene insertion by detecting blue staining in transformed tissues. pmarketresearch.compnas.org This allows for the identification and tracking of transgenic organisms that have been genetically modified to express GUS. This compound.com The blue precipitate formed upon this compound cleavage highlights the specific cells or tissues where the transgene is being expressed. purescience.co.nzableweb.orgthermofisher.com This is crucial for validating GUS-tagged transgenic crops. pmarketresearch.com

Spatial and Temporal Gene Expression Mapping in Plant Development

This compound staining enables the visualization of spatial and temporal patterns of gene expression during plant development. This compound.comresearchgate.net By fusing the gus gene to a promoter of interest, researchers can observe where and when the gene is active within different plant organs, tissues, and developmental stages. This compound.compurescience.co.nzthermofisher.com The localized blue staining provides a detailed map of gene activity, offering insights into the molecular and cellular bases underpinning plant development. csic.es While histochemical staining with this compound is excellent for visualizing the physical location of gene expression, quantitative methods like fluorometric assays are used for measuring expression levels. bitesizebio.comnih.gov

Characterization of Novel Promoters and Regulatory Elements in Plant Systems

This compound is extensively used in plant molecular biology to characterize the activity and specificity of gene promoters and regulatory elements This compound.comnih.gov. By fusing the GUS reporter gene (uidA or gusA) to a promoter sequence of interest, researchers can monitor the spatial and temporal expression patterns driven by that promoter in transgenic plants wikipedia.orgableweb.org. When plant tissue from these transgenic lines is incubated with this compound, the areas expressing GUS will turn blue, indicating where and when the promoter is active ableweb.org. This histochemical staining technique allows for the visualization of promoter activity at the cellular and tissue levels ableweb.orgnih.gov.

Studies have utilized this compound staining to investigate the expression patterns directed by various plant promoters. For instance, the promoter from the potato Lhca3.St.1 gene, encoding a light-harvesting complex protein, was shown to drive GUS expression in the pollen of transgenic tobacco plants researchgate.net. Histochemical assays with this compound confirmed this expression pattern researchgate.net. Similarly, the promoter region of the Rplec2 gene, when fused to GUS and introduced into tobacco, showed higher GUS activity in stems compared to leaves and roots, with staining localized to internal and external phloem, and parenchyma cells adjacent to the phloem and xylem researchgate.net. The CaMV 35S promoter, a widely used constitutive promoter, has also been characterized using GUS-X-Gluc staining in various plant tissues and developmental stages researchgate.netals-journal.com.

The GUS-X-Gluc system allows researchers to assess the strength and specificity of promoters under different conditions, providing insights into how promoters function and respond to regulatory factors This compound.com. While other reporter systems like GFP exist and offer advantages like in vivo analysis, the GUS-X-Gluc system remains valuable for its sensitivity and ease of visualization through histochemical staining, although it requires the use of an exogenous substrate which can be detrimental for in vivo analysis nih.govals-journal.com.

Investigation of Stress Responses and Developmental Signals in Transgenic Plants

This compound plays a crucial role in studying how gene expression in transgenic plants is influenced by environmental stresses and developmental signals ableweb.orgmdpi.com. By placing the GUS reporter gene under the control of promoters known or suspected to be responsive to specific stimuli, researchers can use this compound staining to visualize and assess these responses ableweb.orgmdpi.com.

For example, transgenic Arabidopsis plants containing the GUS reporter gene under the control of the cor15a gene promoter, which responds to cold stress, exhibit blue staining when exposed to cold temperatures, indicating promoter activation and GUS expression ableweb.org. This demonstrates how this compound can be used to monitor the transcriptional response to environmental signals ableweb.org.

Research has also utilized this compound to investigate the expression of genes involved in stress responses to drought and heavy metals. In transgenic Arabidopsis lines with an OsPPO::GUS construct, GUS expression levels, assessed by GUS staining, showed induction in response to copper treatment mdpi.com. Different concentrations of copper resulted in varying fold induction of OsPPO expression, as indicated by the intensity of GUS staining and confirmed by RT-PCR mdpi.com. Similarly, drought stress induced PPO expression in these transgenic lines, with varying fold induction observed at different PEG concentrations and time points mdpi.com.

Furthermore, this compound staining has been used to characterize the tissue-specific and developmentally regulated expression of genes in transgenic plants nih.govbioline.org.br. Studies on Arabidopsis lines with fusions between promoters of Cell Wall-Associated Kinase-Like (WAKL) genes and GUS revealed developmentally regulated and tissue-specific GUS expression patterns through this compound staining of seedlings, leaves, roots, flowers, and siliques nih.gov. The potato snakin-1 promoter, when fused to GUS and transformed into Arabidopsis, showed development-specific expression and inducibility by temperature and wounding, visualized through histochemical GUS staining bioline.org.br.

This compound in Microbial Genetics and Enzyme Engineering Research

Studies of Gene Expression and Regulation in Microbial Systems

In microbial genetics, this compound is utilized as a chromogenic substrate to monitor gene expression and regulation, particularly through the use of the GUS reporter system This compound.comnih.gov. The uidA gene from Escherichia coli, encoding beta-glucuronidase, serves as a reporter gene in various microbial systems wikipedia.org. When a gene or promoter of interest is fused to uidA, the resulting GUS activity can be detected using this compound, providing a visual indication of the target gene's expression This compound.comwikipedia.org.

This approach is valuable for studying the effects of external signals on bacterial gene expression. For instance, the GUS reporter system with this compound has been used to study the induction of cytN gene expression by oxygen in Azospirillum brasilense Sp7 nih.gov. By monitoring beta-glucuronidase activity using this compound in a continuous culture where dissolved oxygen concentration was shifted, researchers could deduce the apparent specific rate of expression of the gene fusion nih.gov. This compound containing indicator plates are also used to monitor the stability and purity of bacterial strains by detecting GUS activity nih.gov.

Applications in Directed Evolution and Enzyme Activity Assays

This compound is a useful substrate in directed evolution and enzyme activity assays, particularly for enzymes with beta-glucuronidase activity or engineered enzymes where GUS activity is used as a reporter This compound.comacs.org. Directed evolution aims to create enzyme variants with improved properties through iterative cycles of mutagenesis, screening, and selection acs.orgnih.gov. Chromogenic substrates like this compound facilitate high-throughput screening by providing a visible signal indicative of enzyme activity acs.org.

In studies involving directed evolution of beta-glucuronidase, this compound has been used to screen for enzyme variants with altered or improved activity nih.govpsu.edu. For example, this compound was used to identify GST-GUS variants that exhibited restored GUS activity psu.edu. Colonies expressing active variants would turn blue on plates containing this compound, allowing for their selection psu.edu. A thermostable beta-glucuronidase variant obtained by directed evolution was evaluated as a reporter gene, and its in vivo activity in transgenic plants was demonstrated using this compound staining even after heat treatment, highlighting the substrate's utility in characterizing engineered enzymes nih.gov.

This compound is also used in quantitative enzyme activity assays. While histochemical staining provides a qualitative or semi-quantitative assessment, GUS activity can be quantified spectrophotometrically using substrates like p-nitrophenyl β-D-glucuronide or fluorimetrically using 4-methylumbelliferyl-beta-D-glucuronide (MUG) wikipedia.orgnih.govpsu.edu. However, this compound itself can be used in quantitative assays, allowing for precise measurement of GUS activity and comparative analysis This compound.com.

Characterization of GUS Fusion Proteins

The GUS reporter system often involves creating fusion proteins where the GUS enzyme is fused to a protein of interest wikipedia.orgnih.gov. This allows researchers to track the localization, stability, and activity of the fused protein by assaying for GUS activity using this compound wikipedia.orgnih.gov. Transcriptional and translational GUS fusions are employed to characterize gene and protein expression patterns nih.gov.

Translational fusions, where the uidA gene is fused to the coding sequence of a target gene, result in the production of a chimeric protein with both the target protein and GUS nih.gov. This compound staining of tissues or cells expressing this fusion protein can reveal the spatial and temporal distribution of the fused protein nih.gov. This is particularly useful for studying protein localization within cells or tissues nih.gov.

Studies have characterized GUS fusion proteins in various contexts. Fusions between green fluorescent protein (GFP) and beta-glucuronidase have been used as bifunctional reporters in plants, allowing for both fluorescence detection and GUS activity analysis using this compound staining universiteitleiden.nl. SDS-PAGE followed by activity assays with this compound or MUG can confirm the presence and activity of GUS fusion proteins universiteitleiden.nl. Characterization of GUS fusion proteins with this compound helps in understanding the expression, stability, and functional properties of the fused protein, providing valuable insights in gene expression studies and protein research nih.gov.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound (5-bromo-4-chloro-3-indolyl-beta-D-glucuronic acid)645321
5,5'-dibromo-4,4'-dichloro-indigo18535
p-nitrophenyl β-D-glucuronide237048
4-methylumbelliferyl-beta-D-glucuronide (MUG)6970
Indigoid compoundsNot applicable (class)
Beta-glucuronidase (GUS)Not applicable (enzyme)
Green fluorescent protein (GFP)Not applicable (protein)
Luciferase (LUC)Not applicable (enzyme)
Chloramphenicol acetyltransferase (CAT)Not applicable (enzyme)
Beta-galactosidaseNot applicable (enzyme)
Salicylic acid338
Methyl jasmonate74086
Indole-3-acetic acid (IAA)802
Copper23978
Polyethylene (B3416737) glycol (PEG)174
Dimethyl sulfoxide (B87167) (DMSO)679
Triton X-1005978
EDTA6049
Potassium ferricyanide (K3Fe(CN)6)160928
Potassium ferrocyanide (K4Fe(CN)6)522273
Kanamycin83851
Chloramphenicol5959
IPTG6026
Dicyclohexylamine8211
Cyclohexylammonium saltNot applicable (salt form)
Sodium phosphate (B84403) bufferNot applicable (mixture)
Tris buffer1135
Ethanol (B145695)702
Methanol (B129727)885

Data Tables: Based on the search results, specific quantitative data suitable for interactive tables is limited within the provided snippets. The results mention fold induction values for gene expression under stress conditions mdpi.com and percentages of GUS-positive pollen researchgate.net, but presenting these as interactive tables would require more detailed, structured data sets than available in the snippets. The information is primarily descriptive of the applications and observations. Therefore, interactive data tables are not feasible based on the current search results.## this compound: A Versatile Chromogenic Substrate in Biological Research

This compound, scientifically known as 5-bromo-4-chloro-3-indolyl-beta-D-glucuronic acid, is a prominent chromogenic substrate widely utilized across various disciplines in molecular biology and biochemistry This compound.combiocompare.com. Its significance lies in its ability to serve as a visual indicator for the enzymatic activity of beta-glucuronidase (GUS) This compound.combiocompare.com. Upon hydrolysis by GUS, this compound undergoes a reaction that yields an insoluble blue precipitate, identified as 5,5'-dibromo-4,4'-dichloro-indigo wikipedia.org. This distinct blue coloration forms the cornerstone of the GUS reporter assay, a powerful technique employed to study gene expression, analyze promoter function, and identify transgenic organisms This compound.combiocompare.com.

Applications in Gene Expression Analysis and Transgenic Organism Research

This compound in Microbial Genetics and Enzyme Engineering Research

This compound is also a valuable tool in microbial genetics and enzyme engineering, primarily through its use with the GUS reporter system.

Studies of Gene Expression and Regulation in Microbial Systems

In the field of microbial genetics, this compound serves as a chromogenic substrate for monitoring gene expression and regulation, particularly through the application of the GUS reporter system This compound.comnih.gov. The uidA gene from Escherichia coli, which encodes beta-glucuronidase, functions as a reporter gene in a variety of microbial contexts wikipedia.org. By creating a fusion between a gene or promoter of interest and uidA, researchers can detect the resulting GUS activity using this compound, providing a visual indication of the target gene's expression status This compound.comwikipedia.org.

This approach is particularly useful for investigating how external signals influence bacterial gene expression. For example, the GUS reporter system with this compound has been employed to study the induction of cytN gene expression by oxygen in Azospirillum brasilense Sp7 nih.gov. By monitoring beta-glucuronidase activity using this compound in a continuous culture system where the dissolved oxygen concentration was manipulated, researchers were able to determine the apparent specific rate of expression of the gene fusion nih.gov. This compound-containing indicator plates are also used as a method to monitor the stability and purity of bacterial strains by enabling the detection of GUS activity nih.gov.

Applications in Directed Evolution and Enzyme Activity Assays

This compound is a beneficial substrate in the processes of directed evolution and enzyme activity assays, especially for enzymes possessing beta-glucuronidase activity or engineered enzymes where GUS activity serves as a reporter This compound.comacs.org. Directed evolution is a strategy aimed at developing enzyme variants with enhanced characteristics through iterative cycles of mutagenesis, screening, and selection acs.orgnih.gov. Chromogenic substrates like this compound facilitate high-throughput screening by providing a readily visible signal that indicates enzyme activity acs.org.

In research focused on the directed evolution of beta-glucuronidase, this compound has been utilized to screen for enzyme variants exhibiting altered or improved activity nih.govpsu.edu. For instance, this compound was used to identify GST-GUS variants that showed restored GUS activity psu.edu. The formation of blue colonies on plates containing this compound allowed for the selection of clones expressing active enzyme variants psu.edu. A thermostable beta-glucuronidase variant generated through directed evolution was evaluated as a reporter gene, and its in vivo activity in transgenic plants was demonstrated using this compound staining even after heat treatment, underscoring the substrate's utility in the characterization of engineered enzymes nih.gov.

Beyond qualitative screening, this compound can also be employed in quantitative enzyme activity assays This compound.com. While histochemical staining primarily offers a qualitative or semi-quantitative assessment, GUS activity can be quantified precisely using spectrophotometric methods with substrates like p-nitrophenyl β-D-glucuronide or fluorimetric methods with 4-methylumbelliferyl-beta-D-glucuronide (MUG) wikipedia.orgnih.govpsu.edu. However, this compound itself can be used to obtain quantitative data, enabling precise measurement of GUS activity and facilitating comparative analyses This compound.com.

Characterization of GUS Fusion Proteins

A common application of the GUS reporter system involves the creation of fusion proteins, where the GUS enzyme is genetically linked to a protein of interest wikipedia.orgnih.gov. This strategy allows researchers to track the localization, stability, and activity of the fused protein by assaying for GUS activity using this compound wikipedia.orgnih.gov. Both transcriptional and translational GUS fusions are employed to characterize gene and protein expression patterns nih.gov.

Translational fusions, created by fusing the uidA gene to the coding sequence of a target gene, result in the production of a chimeric protein comprising both the target protein and GUS nih.gov. This compound staining of tissues or cells expressing this fusion protein can reveal the spatial and temporal distribution of the fused protein nih.gov. This is particularly valuable for studying the intracellular or tissue-specific localization of proteins nih.gov.

The characterization of GUS fusion proteins using this compound has been performed in various research contexts. Fusions between green fluorescent protein (GFP) and beta-glucuronidase have served as bifunctional reporters in plants, enabling both fluorescence detection and GUS activity analysis via this compound staining universiteitleiden.nl. Techniques such as SDS-PAGE followed by activity assays with this compound or MUG can confirm the presence and activity of GUS fusion proteins universiteitleiden.nl. The characterization of GUS fusion proteins using this compound provides valuable insights into the expression, stability, and functional attributes of the fused protein, contributing significantly to gene expression studies and protein research nih.gov.

Utility in Microbiological Detection and Environmental Monitoring Research

Detection and Identification of β-Glucuronidase-Producing Microorganisms

The primary utility of X-Gluc in microbiological research lies in its use as a substrate for detecting β-glucuronidase activity. usbio.netmedchemexpress.combiocompare.comglycodepot.combiotium.comresearchgate.netgoogle.com This enzyme is a key indicator for the presence of certain bacteria. When this compound is incorporated into a culture medium, the presence of β-glucuronidase-producing microorganisms results in the formation of blue colonies or a blue coloration of the medium, allowing for their detection and identification. usbio.netbiotium.comresearchgate.netfishersci.se

Specificity for Escherichia coli Detection in Research Contexts

This compound has gained international acceptance as an accurate indicator for the presence of E. coli in various applications. usbio.netmedchemexpress.comglycodepot.com This specificity stems from the fact that the uidA gene, which encodes β-glucuronidase, is present in approximately 94-97% of E. coli strains. chromagar.commdpi.com While some other bacteria may possess this enzyme, its high prevalence and activity in E. coli make this compound a reliable substrate for E. coli detection in research. chromagar.comresearchgate.net Research has shown that using this compound can reduce false positives and negatives compared to some traditional methods for E. coli detection. usbio.netglycodepot.com Studies evaluating media containing this compound have demonstrated high specificity and low false-positive and false-negative rates for E. coli. usbio.netasm.org For instance, one study reported E. coli false-positive and false-negative rates of both 4.3% on a medium utilizing this compound. asm.org Another study using this compound cyclohexanamine reported high accuracy with less than 1% false negatives and less than 5% false positives. glycodepot.com

Research on Differentiation of E. coli from Other Enterobacteriaceae

While β-glucuronidase activity is strongly associated with E. coli, some other members of the Enterobacteriaceae family, such as certain strains of Salmonella and Shigella, may also exhibit this activity. joyadv.itsigmaaldrich.com Research has explored the use of media containing this compound, often in combination with other chromogenic or fluorogenic substrates, to differentiate E. coli from other coliforms and Enterobacteriaceae. google.comchromagar.comsigmaaldrich.comrsc.org For example, media incorporating both this compound (for β-glucuronidase) and a substrate for β-galactosidase (an enzyme common in many coliforms) allow for the differentiation of bacterial types based on the color of the colonies produced. google.comsigmaaldrich.com E. coli colonies typically appear blue due to this compound cleavage, while other coliforms may produce different colors depending on the other substrates present in the medium. google.comsigmaaldrich.com A 2023 study highlighted this compound's utility in differentiating E. coli from other Enterobacteriaceae in clinical samples, contributing to reduced misdiagnosis rates. pmarketresearch.com

Methodologies for Microbial Contamination Assessment Research

This compound is integral to research methodologies aimed at assessing microbial contamination in various matrices. Its ability to provide a visible signal upon contact with β-glucuronidase-producing bacteria facilitates the development and evaluation of detection methods. usbio.netbiocompare.combiotium.comasm.orgwashdata.org

Application in Water Quality Monitoring Research and Method Development

Research into monitoring water quality frequently utilizes this compound for the detection of E. coli, a key indicator of fecal contamination. usbio.netbiocompare.combiotium.comresearchgate.netgoogle.comusbio.netThis compound.com this compound is incorporated into various media and test formats, including agar (B569324) plates and membrane filtration techniques, to enumerate or detect the presence of E. coli in water samples. google.comchromagar.comasm.orgasm.org Studies have evaluated the efficiency of this compound-based media for detecting E. coli in freshwater samples, comparing them to conventional methods. chromagar.com Research has also focused on developing rapid and portable water quality testing methods using this compound, including paper-based tests and automated sampling systems triggered by β-glucuronidase activity. researchgate.netmdpi.comresearchgate.netmit.edumdpi.com These research efforts aim to improve the speed, ease of use, and accuracy of water quality monitoring. For example, research on a polyurethane-based E. coli sensor using this compound demonstrated visible blue signal development within 21 hours for samples with high bacterial concentrations (10^8 CFU/mL) and between 49 and 69 hours for lower concentrations (10^2 CFU/mL). researchgate.net Another study using filtration and this compound reported detection of as little as 10 CFU/mL within 6-7 hours. mit.edu

Here is a summary of research findings on E. coli detection times using this compound in water samples:

MethodE. coli Concentration (CFU/mL)Detection Time (hours)Source
Polyurethane-based sensor10^821 researchgate.net
Polyurethane-based sensor10^249-69 researchgate.net
Filtration with this compound106-7 mit.edu
Paper-based format (direct plating)10^424 mit.edu
Paper-based format (direct plating)>1048 mit.edu

Research on Microbial Detection in Food Matrices (e.g., meat, dairy, shellfish)

This compound is also a valuable tool in research for assessing microbial contamination in various food products, including meat, dairy, and shellfish. usbio.netbiocompare.combiotium.comasm.orgwashdata.org Its use in culture media allows for the detection and enumeration of E. coli and other β-glucuronidase-producing bacteria in food samples. usbio.netbiocompare.combiotium.comasm.org Research studies evaluate the effectiveness of this compound-containing media for isolating and identifying E. coli from different food matrices, contributing to the development of standardized testing methods for food safety. usbio.netbiocompare.combiotium.comasm.org For example, this compound is used in media like Tryptone Bile X-Glucuronide (TBX) Agar, which is based on formulations for enumerating E. coli in food materials and is prepared in accordance with international standards. joyadv.it

Research on GUS-Tagged Microorganisms in Environmental Systems

Beyond detecting naturally occurring β-glucuronidase activity, this compound is extensively used in research involving genetically modified microorganisms that express the uidA (GUS) reporter gene. biocompare.comfishersci.seThis compound.comwikipedia.org This system allows researchers to monitor the presence, distribution, and activity of specific microbial strains in environmental systems. biocompare.comThis compound.com By tagging microorganisms with the GUS gene, researchers can track their survival, dispersal, and interactions within complex environmental matrices like soil or water by simply assaying for GUS activity using this compound. biocompare.comThis compound.com This is particularly useful in studies related to bioremediation, microbial ecology, and the study of genetically modified microorganisms in the environment. This compound.com Research protocols involve plating samples from environmental systems on media containing this compound, where GUS-tagged microorganisms will form blue colonies, enabling their visualization and quantification. nih.govasm.org This technique provides a straightforward visual marker for studying microbial behavior in situ. nih.gov

Ecological Studies of Microbial Populations

This compound plays a significant role in ecological studies for the detection and monitoring of specific microbial populations, particularly those that naturally produce β-glucuronidase or have been genetically modified to express the gusA reporter gene. The ability of this compound to produce a visible, insoluble blue precipitate upon hydrolysis allows researchers to identify and track these microorganisms within complex environmental samples, such as soil or plant tissues. apsnet.orgapsnet.org

In ecological studies, using marker genes like gusA in conjunction with substrates like this compound offers a specific method for distinguishing target microbial species from the total microbial community. apsnet.org This is particularly valuable when studying the colonization patterns, distribution, and activity of specific microbes in their natural habitats. For instance, this compound has been used to study the ecological behavior of transformed fungal strains in the rhizosphere and on the phylloplane of plants. apsnet.orgapsnet.org By incorporating this compound into growth media or applying it directly to plant tissues, researchers can visualize the presence and growth of fungal hyphae expressing the GUS gene as blue staining. apsnet.orgapsnet.org This allows for the assessment of microbial colonization and interaction with host plants or the environment. apsnet.orgapsnet.org

Research findings indicate that the intensity of the blue color produced by this compound hydrolysis can sometimes correlate with the metabolic activity of the stained microorganisms, providing insights beyond just presence or absence. apsnet.org However, researchers must be aware of potential background GUS activity that may occur in non-sterile environmental samples due to the presence of other bacteria or fungi with intrinsic β-glucuronidase activity. apsnet.org

Bioremediation Research Applications

In bioremediation research, this compound can be a valuable tool for monitoring the activity and distribution of specific microbial strains engineered to degrade pollutants or perform other beneficial functions in contaminated environments. By introducing microorganisms transformed with the gusA gene into a contaminated site, researchers can use this compound to track the survival, spread, and activity of these introduced strains.

The principle is similar to ecological studies: the blue color produced by this compound hydrolysis indicates the presence and enzymatic activity of the GUS-expressing bioremediation agents. This visual marker allows for the assessment of how effectively the introduced microbes colonize the target environment and whether they remain active over time.

While the provided search results did not yield specific detailed research findings or data tables directly illustrating the use of this compound for monitoring bioremediation activity in terms of pollutant degradation rates, the general application of chromogenic substrates like this compound in environmental monitoring is well-established for detecting specific microbial indicators. sigmaaldrich.commanufacturingchemist.comwrc.org.za The ability to visually confirm the presence and distribution of engineered strains using this compound is a fundamental step in evaluating the potential success of microbial bioremediation strategies. This is particularly relevant when assessing the efficacy of introducing specific strains into complex soil or water matrices for the breakdown of contaminants.

Advanced Methodological Considerations and Assay Development

Histochemical Staining Protocols for X-Gluc Assays

The histochemical reaction using this compound involves the enzymatic cleavage of the substrate by GUS, which produces a colorless indoxyl derivative. This intermediate then undergoes oxidative dimerization to form an insoluble, highly colored indigo (B80030) dye, 5,5′-dibromo-4,4′-dichloro-indigo, which precipitates at the site of enzyme activity. nih.govtamu.eduThis compound.com This process is influenced by numerous factors that must be optimized for accurate localization of GUS activity.

The successful visualization of GUS activity is highly dependent on the conditions of the staining reaction. Key parameters that require optimization include temperature, pH, incubation time, and the composition of the staining buffer.

Incubation Conditions:

Temperature: The most commonly reported incubation temperature for this compound assays is 37°C, which is optimal for the activity of the E. coli GUS enzyme. This compound.comnih.govresearchgate.net However, incubations can also be performed at room temperature, though this may require longer incubation times. colostate.edu

pH and Buffers: The pH of the incubation buffer is critical for enzyme activity. A pH of 7.0 is widely used and is typically maintained with a sodium phosphate (B84403) buffer. This compound.comresearchgate.net Some studies have shown that GUS activity can be about 20% higher in a citrate (B86180) buffer compared to a phosphate buffer. colostate.edu

Substrate Concentration: this compound is typically used at concentrations ranging from 1 to 2 mM. tamu.eduThis compound.com The substrate is first dissolved in a small amount of an organic solvent like N,N-dimethylformamide (DMF) or methanol (B129727) before being added to the aqueous buffer. colostate.eduresearchgate.net The use of methanol is sometimes preferred as DMF can have an inhibitory effect on GUS activity. colostate.edu

Reaction Catalysts: The oxidative dimerization of the indoxyl intermediate is a crucial step for the formation of the blue precipitate. This compound.com This reaction is stimulated by atmospheric oxygen but can be significantly enhanced by including an oxidation catalyst, such as a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, in the staining solution. tamu.eduresearchgate.net Typical concentrations for these catalysts range from 0.5 mM to 5 mM each. tamu.educolostate.edu The inclusion of these catalysts can improve the localization of the final product, although they may also moderately inhibit the enzyme. tamu.edu

Incubation Time: The duration of incubation can vary widely, from a few minutes to overnight (12-24 hours), depending on the level of GUS expression in the tissue. tamu.eduresearchgate.net It is crucial to monitor the staining progress to avoid over-staining, which can lead to diffusion of the precipitate and inaccurate localization. nih.gov

ParameterRecommended Range/ConditionNotes
Temperature 37°C or Room Temperature37°C is optimal for enzyme activity. This compound.comnih.govresearchgate.net
pH 7.0Maintained with phosphate or citrate buffer. researchgate.netcolostate.edu
Buffer Sodium Phosphate, CitrateCitrate buffer may increase GUS activity by ~20%. colostate.edu
This compound Concentration 1 - 2 mMDissolved in DMF or Methanol. tamu.eduThis compound.com
Catalysts 0.5 - 5 mM Potassium Ferricyanide/FerrocyanideEnhances precipitation and localization. tamu.educolostate.edu
Incubation Time Minutes to Overnight (24h)Empirically determined to avoid over-staining. nih.govresearchgate.net

De-staining Procedures: Following incubation, post-staining treatments are often necessary to improve the visualization of the blue precipitate. In plant tissues, chlorophyll (B73375) can mask the blue staining, necessitating a de-staining step. researchgate.net The most common procedure involves incubating the stained tissue in 70% ethanol (B145695) until the chlorophyll is completely removed. researchgate.netcolostate.edu For some tissues, a graded ethanol series may be used for dehydration and clearing. nih.gov

After staining and clearing, tissues are examined to determine the spatial pattern of GUS expression. Both macroscopic and microscopic techniques are employed for visualization.

Macroscopic Visualization: For a general overview of staining patterns in whole organs or larger tissue samples, macroscopic visualization is often sufficient. Stained tissues, such as plant leaves or seedlings, can be directly observed and photographed to document broad domains of gene expression. researchgate.net This approach is useful for initial screenings and identifying regions of interest for further microscopic analysis.

Microscopic Visualization: For cellular or subcellular localization of GUS activity, microscopic examination is essential. colostate.edu

Tissue Clearing: The inherent opacity of many biological tissues can obscure the view of the blue precipitate within deeper cell layers. researchgate.net To overcome this, various clearing techniques are used to make the tissue transparent. Besides ethanol, which removes pigments, other clearing agents like a mixture of chloral (B1216628) hydrate, lactic acid, and phenol (B47542) (CLP) can be used to remove pigments and reduce light scattering, rendering the tissue transparent without affecting the indigo precipitate. researchgate.net

Microscopy: Once cleared, samples can be mounted on microscope slides for detailed observation. Standard bright-field microscopy is typically used to visualize the blue precipitate. researchgate.net For enhanced contrast and visualization, especially in thick specimens, other optical techniques such as dark-field microscopy or differential interference contrast (DIC), also known as Nomarsky optics, can be employed. researchgate.netmiamioh.edu Examination under a dissecting microscope is also a common practice for analyzing stained tissues. miamioh.edu

Formulation and Purity Requirements for Research Applications

The reliability and reproducibility of this compound assays depend on the proper formulation and purity of the substrate.

Formulation: this compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents like DMSO and DMF. caymanchem.comgeneon.net For use in assays, a concentrated stock solution is typically prepared by dissolving this compound in one of these solvents. For example, a 20 mg/mL solution can be made in DMF. medchemexpress.com This stock solution is then diluted to the final working concentration in the aqueous assay buffer. Stock solutions are typically stored at -20°C or -80°C and protected from light to prevent degradation. This compound.commedchemexpress.com An this compound stock solution that has degraded may turn a bright red color. miamioh.edu

Purity: For research applications, high purity of the this compound substrate is essential to ensure low background staining and reliable enzyme kinetics. Commercial suppliers often specify a purity of greater than 99%, as determined by techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. geneon.net Impurities could potentially inhibit the GUS enzyme or lead to non-specific color formation, compromising the validity of the experimental results. Therefore, using research-grade this compound from a reputable supplier is critical for obtaining accurate and reproducible data.

Impact of pH Stability on Enzyme Activity Assays

The enzymatic activity of β-glucuronidase (GUS), the enzyme that catalyzes the hydrolysis of this compound, is profoundly influenced by the pH of the reaction environment. The stability of the enzyme and its catalytic efficiency are optimal within a specific pH range, and deviations can lead to significantly reduced activity and potentially inaccurate assay results. While the GUS enzyme is known for being robust, maintaining an optimal pH is critical for the reproducibility and sensitivity of the assay.

The optimal pH for E. coli β-glucuronidase activity generally falls between 6.0 and 7.0. However, the enzyme remains active over a broader range, typically from pH 5.2 to 8.0. Outside this range, the enzyme's three-dimensional structure can be altered, leading to denaturation and a sharp decrease in catalytic function. This pH dependency is a crucial consideration when designing buffers for GUS assays to ensure maximal and consistent enzyme performance. For instance, in histochemical staining, the buffer is typically adjusted to a pH where the enzyme is active and the resulting indigo dye is stable and insoluble.

The source of the β-glucuronidase can also influence the optimal pH for its activity, as shown in the table below.

Enzyme SourceOptimal pH RangeReference(s)
Escherichia coli6.0 - 7.0
General (various sources)5.2 - 8.0
Patella vulgata3.0 - 5.5 (low stability)

Changes in pH can disturb the ionic interactions within the protein, leading to denaturation and loss of function. Therefore, the selection of an appropriate buffer system that can maintain a stable pH throughout the experiment is paramount for achieving reliable and quantifiable results in enzyme activity assays involving this compound.

Requirements for Ultra-High Purity (≥99%) in Sensitive Assays

In sensitive biochemical and molecular biology assays, the purity of reagents is a critical determinant of accuracy and reliability. For a chromogenic substrate like this compound, ultra-high purity of ≥99% is essential to prevent aberrant results. geneon.net Impurities can interfere with the assay in several ways, leading to diminished sensitivity, false positives, or false negatives.

Potential issues arising from impurities in this compound preparations include:

Enzyme Inhibition: Contaminants may act as inhibitors of the β-glucuronidase enzyme, competing with this compound for the active site or altering the enzyme's conformation. This would lead to an underestimation of GUS activity.

Spontaneous Degradation: Impure preparations might contain compounds that are less stable and can break down non-enzymatically to produce a colored product, resulting in high background noise and false-positive signals.

Interference with Detection: The presence of other colored or fluorescent compounds can interfere with the spectrophotometric or fluorometric quantification of the final reaction product.

For these reasons, research and diagnostic grade this compound is manufactured to a purity level of over 99%. geneon.net This ensures that the observed color change is directly and accurately proportional to the activity of the β-glucuronidase enzyme, which is a non-negotiable requirement for sensitive applications such as reporter gene expression analysis and the detection of low levels of bacterial contamination. wikipedia.org

Development of Lyophilized Variants for Enhanced Shelf Life

The long-term stability of biochemical reagents is crucial for consistency and reliability in research. This compound, particularly in solution, can be susceptible to degradation over time through hydrolysis. To address this, lyophilized (freeze-dried) variants of this compound have been developed to enhance its shelf life and stability.

Lyophilization is a process that removes water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. This process significantly inhibits water-mediated degradation reactions. The key advantages of lyophilized this compound include:

Extended Shelf Life: By removing moisture, lyophilization drastically slows down hydrolytic and oxidative degradation, extending the product's shelf life from months to several years when stored properly.

Enhanced Temperature Stability: Lyophilized products are more resistant to temperature fluctuations during shipping and storage compared to their liquid counterparts.

The stability of lyophilized reagents is often significantly greater than that of solutions. For example, lyophilized β-glucuronidase enzyme powder can maintain activity for at least three years when stored at -20°C, whereas its liquid form is typically stable for one year at +2°C to +8°C. A similar principle applies to its substrate, this compound. The lyophilized powder is reconstituted in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately before use, ensuring that a fresh, high-quality reagent is available for the assay.

FormulationTypical Storage TemperatureTypical Shelf Life
Liquid/Solution+2°C to +8°C or -20°CMonths to 1 Year
Lyophilized Powder-20°C≥ 3 Years

Integration with Advanced Research Platforms

Application in High-Throughput Screening (HTS) Methodologies

The GUS reporter system, utilizing this compound or its fluorogenic analog 4-methylumbelliferyl-β-D-glucuronide (4-MUG), is highly amenable to high-throughput screening (HTS) applications. frontiersin.orgnih.gov HTS is a drug discovery and chemical genetics process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. hbynm.com The simplicity and robustness of the GUS assay make it an ideal tool for this purpose.

In a typical HTS setup, a gene promoter of interest is fused to the GUS reporter gene (uidA). wikipedia.org Cells or organisms containing this construct are then exposed to thousands of different compounds in multi-well plates (e.g., 96- or 384-well formats). The activity of the promoter in response to each compound can be quantified by measuring the amount of blue color (from this compound) or fluorescence (from 4-MUG) produced. hbynm.com This process allows researchers to efficiently screen large chemical libraries to identify compounds that either activate or inhibit a specific gene or signaling pathway. nih.gov The clear, observable color change produced by this compound cleavage is easily measured by automated plate readers, making it a straightforward and cost-effective primary screen. hbynm.com

Compatibility with Microfluidic Systems for Miniaturized Assays

Microfluidic systems, or "lab-on-a-chip" technologies, offer numerous advantages for biochemical assays, including drastically reduced reagent consumption, faster reaction times, and potential for high-throughput analysis in a compact format. The GUS enzyme assay with this compound is compatible with these platforms. Researchers have demonstrated the use of β-glucuronidase assays within microfluidic chips for applications such as the label-free detection of E. coli and for studying the biotransformation of glucuronides. researchgate.netnih.gov

In a microfluidic device, small volumes of sample and reagents are manipulated in channels with micrometer dimensions. The high surface-area-to-volume ratio in these systems can enhance mass transfer, potentially increasing the efficiency of enzymatic reactions compared to conventional batch reactions. researchgate.net For detection, the intense blue precipitate formed from this compound can be detected optically within the microchannels, or a fluorescent substrate can be used for more sensitive quantification. The integration of the GUS/X-Gluc system into microfluidics enables the development of miniaturized, automated, and highly efficient analytical devices. nih.gov

Development of Paper-Based Biosensors and Smart Devices for Detection

There is a growing demand for low-cost, portable, and user-friendly diagnostic tools for applications in environmental monitoring, food safety, and point-of-care testing. Paper-based biosensors have emerged as a promising platform to meet these needs. wikipedia.org The GUS/X-Gluc system is well-suited for integration into such devices, particularly for the detection of E. coli, which is a primary indicator of fecal contamination. wikipedia.org

A paper-based biosensor for E. coli can be fabricated by immobilizing this compound and other necessary reagents onto a porous paper matrix. When a water sample containing E. coli is applied to the paper, the β-glucuronidase produced by the bacteria hydrolyzes the this compound. This enzymatic reaction leads to the formation of the insoluble blue indigo dye directly on the paper strip, providing a clear visual signal that indicates the presence of the bacteria. nih.gov This approach requires no sophisticated instrumentation for interpretation, making it ideal for use in resource-limited settings. The development of such devices represents a significant step towards creating "smart" detection systems that are both affordable and accessible.

Comparative Analysis and Emerging Technologies in Research

Comparative Analysis of X-Gluc with Other Chromogenic and Fluorogenic Substrates

This compound (5-Bromo-4-chloro-3-indolyl-β-D-glucuronide) is a widely used chromogenic substrate for the enzyme β-glucuronidase (GUS), particularly in reporter gene assays and microbial detection. wikipedia.orgThis compound.combiocompare.com Its utility stems from the fact that upon hydrolysis by GUS, it produces an insoluble, intense indigo (B80030) blue precipitate (λmax 615 nm), which is easily visualized. wikipedia.orgbiotium.cominterchim.fr This characteristic makes it valuable for applications requiring the localization of enzyme activity, such as determining the spatial expression patterns of a gene fused to the GUS reporter in plant tissues. wikipedia.orgThis compound.combitesizebio.comfrontiersin.orgcsic.es

Distinctive Advantages and Limitations of this compound in Research Contexts

A key advantage of this compound is its ability to form a localized, insoluble blue precipitate upon enzymatic cleavage. wikipedia.orggoogle.com This allows for the precise visualization of GUS activity within specific cells or tissues, making it ideal for histochemical staining to determine the physical location of gene expression. wikipedia.orgbitesizebio.comfrontiersin.orgcsic.es Unlike some other substrates, this compound does not require ultraviolet (UV) light for detection. google.comnih.gov It has also demonstrated high accuracy in detecting E. coli, minimizing false positives and negatives in certain applications. This compound.com The visual detection is straightforward due to its absorption maximum being in the visible range. This compound.com

However, this compound also has limitations. The histochemical assay using this compound can be time-consuming, often requiring 24 to 48 hours for complete de-staining of tissue. bitesizebio.com Furthermore, while excellent for qualitative localization, the this compound assay is generally considered difficult to quantify accurately. bitesizebio.comfrontiersin.org The insoluble nature of the precipitate, while beneficial for localization, can make quantitative measurements challenging. google.com The interpretation of the assay can also be limited by the potential diffusion of the resulting diX-indigo product, which can associate with lipids and move away from the site of enzyme activity, potentially leading to incorrect interpretations of protein localization. wikipedia.org The assay is also susceptible to inhibition by certain heavy metal ions like Cu2+ and Zn2+. wikipedia.org

This compound versus 4-Methylumbelliferyl β-D-glucuronide (MUG) for Quantitative Analysis

When quantitative analysis of GUS activity is required, 4-Methylumbelliferyl β-D-glucuronide (MUG) is often preferred over this compound. bitesizebio.comfrontiersin.org MUG is a fluorogenic substrate that, upon cleavage by GUS, releases 4-methyl-7-hydroxycoumarin (4-MU), a compound that fluoresces under UV light (λex/λem: 360/450 nm). interchim.frbitesizebio.com This fluorescence can be measured spectrophotometrically or fluorometrically, allowing for sensitive and quantitative determination of enzyme activity in tissue extracts or solutions. wikipedia.orgfrontiersin.orgresearchgate.netnih.gov

Studies have shown that while this compound can be effective for enumeration in agar (B569324) media, particularly in microbial detection, MUG is generally favored for quantitative measurements of GUS activity in research contexts like gene expression studies. frontiersin.orggoogle.comnih.gov The MUG assay is relatively quick, typically taking 4 to 6 hours, compared to the longer incubation and de-staining times often required for the this compound histochemical assay. bitesizebio.com However, analyzing the data from MUG assays can be cumbersome, especially when dealing with numerous samples, due to the need for multiple linear fits to express data as relative fluorescence released per minute per microgram of protein. bitesizebio.com

A comparative summary of this compound and MUG is presented in the table below, based on the discussed characteristics:

FeatureThis compoundMUG
Detection MethodChromogenic (Blue precipitate) wikipedia.orgFluorogenic (Fluorescent product) interchim.frbitesizebio.com
Signal NatureInsoluble, localized precipitate wikipedia.orggoogle.comSoluble, diffusible fluorescent product bitesizebio.comgoogle.com
Primary ApplicationQualitative localization wikipedia.orgbitesizebio.comfrontiersin.orgcsic.esQuantitative analysis wikipedia.orgbitesizebio.comfrontiersin.orgresearchgate.netnih.gov
Detection LightStandard light google.comnih.govUV light interchim.frgoogle.com
Assay TimeLonger (Histochemical) bitesizebio.comShorter (Fluorometric) bitesizebio.com
Data AnalysisEasier (Qualitative) frontiersin.orgMore cumbersome (Quantitative) bitesizebio.com

Table 1: Comparative features of this compound and MUG substrates.

Evaluation Against Other Indolyl Substrates (e.g., Red-GlcU, Rose-GlcU)

Beyond this compound, other chromogenic indolyl substrates are available for detecting β-glucuronidase activity, offering different color outputs. Examples include Red-β-D-GlcU (5-Bromo-6-chloro-3-indolyl-β-D-glucuronide) and Rose-β-D-GlcU (6-Chloro-3-indolyl-β-D-glucuronide). biotium.cominterchim.frbiotium.com

Red-β-D-GlcU, also known as Magenta-β-D-GlcA, produces a red precipitate (λmax ~565 nm) upon enzymatic hydrolysis. interchim.frbiotium.com Rose-β-D-GlcU, also referred to as Salmon-β-D-GlcUA, yields a rose-colored precipitate (λmax ~540 nm). biotium.cominterchim.frbiotium.com

These alternative chromogenic substrates offer the advantage of providing different colors, which can be particularly useful when trying to detect GUS activity against backgrounds where the blue color of this compound might be less easily discernible, such as in certain plant tissues. biotium.cominterchim.frbiotium.com For instance, the red or rose precipitates may be easier to detect against the natural green or other pigments of plant cells. biotium.cominterchim.frbiotium.com Some multiplex detection kits for microbial diagnostics utilize combinations of chromogenic substrates, such as this compound and Red-Gal (for β-galactosidase), to differentiate between different enzymatic activities in a single sample. pmarketresearch.com

While this compound remains a staple due to its widespread use and the distinct blue color, the availability of other indolyl substrates like Red-GlcU and Rose-GlcU provides researchers with options to optimize visualization based on the specific biological sample and experimental requirements. biotium.cominterchim.frbiotium.compmarketresearch.com

Advancements in Reporter Gene Systems Beyond GUS

While the GUS reporter system, utilizing substrates like this compound and MUG, has been a cornerstone in molecular biology for visualizing and quantifying gene expression, research continues to explore and develop alternative and complementary reporter systems. wikipedia.orgThis compound.combitesizebio.comijbiotech.com These advancements aim to address some of the limitations of traditional systems or enable new types of analyses, particularly in complex biological systems and synthetic biology.

Integration with CRISPR-Based Detection Methodologies in Molecular Biology Research

The advent of CRISPR-Cas systems has revolutionized molecular biology, particularly in genome editing and gene regulation. mdpi.comnih.govmdpi.com More recently, CRISPR-based technologies are being integrated with detection methodologies, offering new avenues for highly specific and sensitive molecular diagnostics and research tools. mdpi.comnih.govnih.gov

While not a direct replacement for traditional reporter genes like GUS in all applications, CRISPR-based detection methods represent an emerging technology that can complement or, in some cases, potentially displace existing techniques, particularly in the realm of nucleic acid detection. pmarketresearch.commdpi.com Systems like SHERLOCK (Specific High Sensitivity Enzymatic Reporter UnLOCKing) and DETECTR (DNA Endonuclease-Targeted CRISPR Trans Reporter) leverage the collateral cleavage activity of certain Cas enzymes (such as Cas12 and Cas13) upon binding to a specific target nucleic acid sequence. mdpi.comnih.govmdpi.comnih.gov This collateral activity is then used to cleave a non-target reporter molecule, which can be linked to a detectable signal, such as fluorescence or a colorimetric change. mdpi.comnih.govnih.gov

These CRISPR-based detection platforms offer high specificity, capable of distinguishing even single nucleotide polymorphisms (SNPs), and can achieve high sensitivity, often by integrating with amplification techniques like isothermal amplification. mdpi.commdpi.comnih.gov While distinct from enzyme-substrate reporter systems like GUS/X-Gluc which report on enzyme activity driven by gene expression, CRISPR-based methods directly detect specific nucleic acid sequences. mdpi.com

The integration of CRISPR with detection methodologies is expanding the toolkit available to molecular biologists, providing powerful new ways to identify specific DNA or RNA sequences, detect pathogens, and analyze genetic variations with high precision. mdpi.comnih.govmdpi.comnih.gov This represents a significant advancement in molecular detection technologies, moving beyond traditional reporter systems for certain applications, particularly those focused on nucleic acid targets. pmarketresearch.commdpi.com

Emerging Alternative Detection Paradigms

The field is seeing advancements that complement or offer alternatives to conventional this compound staining, driven by the need for more quantitative, high-throughput, or real-time detection methods.

Machine Learning-Enhanced Image Analysis for Histochemical Data

Traditional analysis of this compound staining, particularly in histochemistry, often relies on visual inspection and subjective interpretation of the blue precipitate distribution and intensity pubcompare.aipubcompare.ai. This can be time-consuming and prone to variability. Machine learning (ML), particularly deep learning, is increasingly being applied to image analysis in various biological and medical fields, including histopathology precipoint.commdpi.com. These approaches offer the potential for more objective, quantitative, and automated analysis of histochemical data generated using substrates like this compound.

ML algorithms, such as convolutional neural networks (CNNs), are adept at recognizing complex patterns and features within images mdpi.comjmis.org. When applied to images of this compound stained tissues or cells, these algorithms can be trained to:

Automated Detection and Segmentation: Identify and delineate areas of blue staining with high accuracy, separating them from background noise and unstained tissue precipoint.comnih.gov.

Quantitative Analysis: Quantify the intensity and area of the blue precipitate, providing a more objective measure of GUS activity than visual scoring pubcompare.airesearchgate.net. This can involve measuring the amount of blue stain as a measure of infection rate in studies involving transgenic fungi expressing GUS researchgate.net.

Phenotype Analysis: In reporter gene studies, ML can assist in analyzing complex staining patterns associated with specific gene expression profiles or mutant phenotypes springernature.comuu.nloup.com. Automated microscopy systems combined with quantitative image analysis can be used for screening large numbers of samples in forward genetic screens utilizing GUS reporter lines springernature.comnih.gov.

The digitization of histology slides through whole-slide imaging facilitates the application of ML for analysis precipoint.comnih.gov. This allows for easier storage, sharing, and automated processing of large datasets precipoint.com. While the direct application of ML specifically for analyzing this compound staining in published research is an evolving area, the principles and successes seen in the broader field of histopathological image analysis using ML are directly transferable precipoint.commdpi.com. The development of software and macros for image analysis, such as those based on ImageJ, demonstrates the move towards quantitative assessment of GUS staining pubcompare.airesearchgate.netspringernature.com.

Novel Sensor Technologies for β-Glucuronidase Detection

Beyond traditional chromogenic or fluorogenic substrates like this compound and MUG (4-Methylumbelliferyl β-D-glucuronide), novel sensor technologies are being developed for the detection of β-glucuronidase activity. These technologies often aim for increased sensitivity, faster detection times, or the ability to perform real-time monitoring.

One area of development involves electrochemical sensors. These sensors can detect electroactive products resulting from enzymatic reactions. While this compound itself produces an indoxyl derivative that dimerizes into the blue indigo dye, other substrates or detection schemes can yield electrochemically detectable signals. For instance, electrochemical detection of GUS activity has been demonstrated using p-Nitrophenyl β-D-glucopyranoside (pNPG) as a substrate, which releases the electroactive product p-nitrophenol mdpi.com. These systems can potentially offer real-time monitoring of glucuronidation pmarketresearch.com.

Another approach involves the development of biosensors incorporating sensing materials. For example, sensing hydrogel nanomaterials have been fabricated with the chromogenic substrate this compound grafted to them mdpi.com. These materials can detect β-glucuronidase from E. coli, with the release of the blue dye quantified by UV-Vis spectrophotometry mdpi.com. The rate of hydrolysis and thus detection speed can be enhanced by nanostructuring the sensing materials, such as using nanofibers mdpi.comresearchgate.net.

Fluorescent substrates like 4-Methylumbelliferyl β-D-glucuronide (MUG) are also considered in the context of novel detection methods due to their compatibility with high-throughput screening platforms and automated systems that favor fluorometric detection lifeasible.compmarketresearch.com. While not a "novel sensor technology" in the sense of a new transducer principle, the increasing adoption of automated fluorescence imaging systems represents an emerging paradigm shift in how reporter enzyme activity is detected and quantified pmarketresearch.com.

Furthermore, whole-cell biosensors are being developed that utilize GUS as a reporter protein in conjunction with specific sensing mechanisms. For example, a whole-cell biosensor for carbon monoxide detection was designed using a CO-sensing transcription regulator that triggers the expression of a GUS reporter protein, enabling colorimetric detection of CO levels nih.gov. This highlights the versatility of GUS as a reporter in novel biosensing applications.

Future Perspectives and Emerging Research Frontiers for X Gluc

Innovations in X-Gluc-Based Assay Design and Engineering

Innovations in this compound-based assay design are primarily focused on enhancing sensitivity, reducing assay time, and developing novel formats for specific applications. Current limitations, such as the relatively long incubation periods required for visible color development (typically 12-24 hours, or even 24-48 hours for complete tissue de-staining in plant assays) and the difficulty in achieving high quantitative accuracy compared to fluorescent substrates like 4-MUG, are driving these innovations bitesizebio.compmarketresearch.com.

Research is exploring methods to improve the accessibility of this compound to the β-glucuronidase enzyme within cells and tissues. For instance, studies have investigated the use of detergents and vacuum infiltration to enhance substrate penetration, particularly in challenging samples like monocotyledonous plant tissues nig.ac.jp. The development of paper-based assay formats incorporating this compound and protective materials like silk fibroin is being explored for rapid and portable detection of E. coli in water samples, demonstrating potential for improved assay design and field applicability mit.eduresearchgate.netmdpi.com. These platforms aim to provide a visible colorimetric signal for easy interpretation researchgate.net.

Furthermore, integrating this compound with advanced materials, such as functionalized hydrogels and nanoscale sensing materials, is an emerging area. These engineered materials can enhance the rate of enzymatic hydrolysis and localize the color precipitate, potentially leading to faster and more sensitive detection researchgate.net. The chemical linking of this compound to modified polyurethane foams has been demonstrated for developing sensors that display a visible blue signal upon interaction with E. coli-specific enzymes researchgate.net.

Potential for Novel Research Applications and Methodological Expansions

The versatility of this compound as a reporter substrate suggests potential for novel research applications beyond its traditional uses in plant genetics and E. coli detection. While its primary role remains linked to β-glucuronidase activity, methodological expansions could unlock new possibilities.

One area of expansion lies in developing more sophisticated methods for quantifying the blue signal produced by this compound. While traditionally used for qualitative visualization, efforts to adapt spectrophotometric methods or utilize image analysis software (such as ImageJ) for quantifying the stained areas are being explored to enable more precise measurement of GUS activity mdpi.com. This could allow this compound to be used in applications requiring semi-quantitative or even quantitative data where high-throughput visual screening is advantageous.

Methodological expansions could also involve combining this compound staining with other detection techniques to gain more comprehensive information. For example, co-localization studies using this compound for GUS activity and other fluorescent or chromogenic markers for different cellular components or enzymatic activities could provide detailed insights into complex biological processes.

The application of this compound in studying microbial ecology and bioremediation is also being explored by using GUS-tagged microorganisms in environmental samples This compound.com. This allows for the tracking and quantification of specific microbial populations or the assessment of enzymatic activity in complex environmental matrices.

Addressing Current Limitations Through Further Methodological Refinement

Addressing the inherent limitations of this compound is crucial for its continued relevance and expanded use. One significant limitation is the time required for the blue color to develop, especially when detecting low levels of GUS activity or bacterial contamination bitesizebio.compmarketresearch.com. Further methodological refinement is needed to reduce incubation times without sacrificing sensitivity.

Research into enzyme kinetics and the factors influencing β-glucuronidase activity in the presence of this compound is essential. Studies exploring the effect of enzyme concentration, substrate concentration, pH, and temperature on the reaction rate can help optimize assay conditions for faster results mit.edu. Investigating the potential for enzyme activity inducers to increase the quantity of β-glucuronidase produced by target organisms could also help decrease assay time mit.edu.

Improving the sensitivity of this compound-based assays is another critical area. While this compound is considered relatively accurate for E. coli detection with low false positive and negative rates, achieving higher sensitivity, particularly for detecting low concentrations of bacteria or low levels of gene expression, is desirable This compound.compmarketresearch.com. This could involve refining sample preparation methods, optimizing substrate concentration, or developing signal amplification strategies.

The issue of endogenous GUS-like activity in some organisms, which can lead to false positives, also requires attention slu.se. Methodological refinements, such as incorporating appropriate controls or developing strategies to suppress endogenous activity, are necessary to ensure the specificity of this compound staining.

Integration with Systems Biology and Multi-Omics Research Approaches

Integrating this compound-based assays with systems biology and multi-omics research approaches presents exciting opportunities for a more holistic understanding of biological systems. While this compound primarily provides a visual readout of β-glucuronidase activity or gene expression, this information can be integrated with data from genomics, transcriptomics, proteomics, and metabolomics studies.

Similarly, in microbial research, this compound-based detection of E. coli can be combined with genomic sequencing to identify specific strains or virulence factors, transcriptomic analysis to understand the bacteria's response to environmental conditions, and proteomic studies to investigate the enzymes and pathways involved in colonization or pathogenesis.

While this compound itself is a relatively simple chromogenic substrate, its output can serve as a valuable piece of data within complex multi-omics datasets. Developing computational tools and analytical frameworks that can effectively integrate and interpret the qualitative or semi-quantitative data from this compound assays alongside high-throughput quantitative data from other omics technologies is a key future direction. This integration can provide a more complete picture of biological processes and facilitate the identification of novel targets for intervention or manipulation.

Q & A

Q. Table 1: Key Parameters for GUS Staining

ParameterOptimal Range/ValueReference
This compound Concentration0.1–2 mM
Incubation Time3–24 hours
Fixation Agent0.1–1% formaldehyde

How to resolve discrepancies in GUS activity results when using this compound?

Answer:
Contradictions in GUS activity often arise from:

  • Endogenous Activity: Some plant tissues (e.g., lily pollen) exhibit endogenous β-glucuronidase. Adding 20% methanol to staining solutions can suppress this .
  • Substrate Degradation: Protect this compound stock solutions from light and prepare fresh working solutions to avoid reduced sensitivity .
  • Variable Expression: In transgenic lines, use PCR to confirm transgene integration alongside histochemical staining to rule out false positives .

Example Case:
In lily pollen, omitting methanol in this compound solutions led to false positives due to endogenous activity. Including 20% methanol resolved this .

How to optimize this compound protocols for detecting bacterial contamination in food matrices?

Answer:
For complex samples (e.g., meat, shellfish):

  • Sample Pretreatment: Homogenize and filter to remove particulates that interfere with colorimetric signals .
  • Substrate Concentration: Use 62.5 mM this compound in HEPES buffer (pH 7.5) for optimal hydrolysis by E. coli β-glucuronidase .
  • Validation: Confirm results with PCR or fluorescence assays to distinguish E. coli from non-target species .

Q. Table 2: Detection Parameters for Food Samples

MatrixThis compound Conc.Incubation TimeKey Interferants
Meat62.5 mM6–8 hoursProteases
Shellfish62.5 mM8–12 hoursPolysaccharides

How does methanol in this compound solutions affect GUS activity in different plant species?

Answer:
Methanol suppresses endogenous GUS activity in certain tissues (e.g., pollen, seeds) but may inhibit exogenous GUS in others. For example:

  • Lily Pollen: 20% methanol eliminated false positives from endogenous activity .
  • Arabidopsis Seedlings:** Methanol had no adverse effect on transgene-derived GUS .
    Recommendation: Test methanol inclusion (0–20%) empirically for each species .

What advancements exist in this compound derivatives for enhanced sensitivity?

Answer:
Recent developments focus on:

  • Fluorogenic Substrates: Compounds like 4-umbelliferyl-β-D-glucuronide (4-MUG) allow quantitative fluorometry after initial this compound screening .
  • Dual-Reporter Systems: Combining this compound (blue) with substrates like X-Gal (red) enables co-detection of β-glucuronidase and β-galactosidase in the same sample .
  • Nanoformulations: Encapsulating this compound in liposomes improves detection limits in soil/sediment by protecting it from microbial degradation .

How to design a fluorometric assay alongside this compound histochemistry?

Answer:
Stepwise Protocol:

Initial Screening: Use this compound for spatial localization of GUS activity .

Quantification: Homogenize stained tissues and incubate with 4-MUG. Measure fluorescence (ex: 365 nm, em: 455 nm) .

Normalization: Express activity as nmol 4-MU/min/mg protein, using a standard curve .

Advantage: Combines qualitative localization with kinetic data .

What statistical methods are recommended for semi-quantitative this compound data?

Answer:

  • Image Analysis: Use software (e.g., ImageJ) to quantify blue pixel intensity in stained tissues .
  • Statistical Tests: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons .
  • Replicates: Include ≥3 biological replicates to account for transgene positional effects .

How to troubleshoot substrate specificity issues with this compound?

Answer:
this compound may cross-react with β-galactosidase in rare cases. To confirm specificity:

  • Negative Controls: Use tissues lacking the gusA transgene .
  • Enzyme Inhibitors: Add specific inhibitors (e.g., D-saccharic acid 1,4-lactone for β-glucuronidase) .
  • Genetic Validation: Compare results with GUS-null mutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.